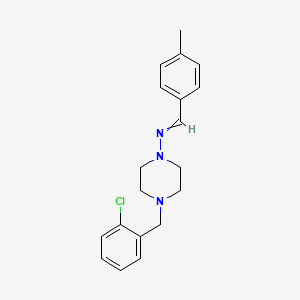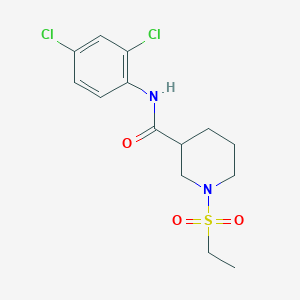![molecular formula C20H18N2O2 B6084525 3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B6084525.png)
3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one, also known as ANI, is a synthetic compound that has gained attention in scientific research due to its potential as a neuroprotective agent. ANI is a member of the anthraquinone family and has been shown to have various physiological and biochemical effects.
Mécanisme D'action
The mechanism of action of 3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one is not fully understood, but it is thought to involve the inhibition of calcium influx into neurons and the modulation of glutamate receptors. 3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one has been shown to have various biochemical and physiological effects. It has been demonstrated to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress. 3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one has also been shown to decrease the expression of inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in neuroinflammation. Additionally, 3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one has been shown to increase the expression of synaptic proteins, which are involved in the communication between neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one is its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders. 3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one is also relatively stable and has a long half-life, allowing for sustained effects. However, 3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one has limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, 3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Orientations Futures
There are several future directions for 3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one research. One area of interest is the potential use of 3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one as a treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. 3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one may also have potential as a treatment for traumatic brain injury and stroke. Additionally, further research is needed to fully understand the mechanism of action of 3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one and its effects on neuronal function.
Méthodes De Synthèse
The synthesis of 3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one involves the reaction of anthracene-9-carboxylic acid with hydroxylamine hydrochloride in the presence of triethylamine. The resulting product is then treated with 1-azepanamine to yield 3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one. The yield of 3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one is typically around 50%, and the compound can be purified using column chromatography.
Applications De Recherche Scientifique
3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one has been shown to have potential as a neuroprotective agent in various scientific research studies. It has been demonstrated to protect neurons from excitotoxicity and oxidative stress, both of which are implicated in various neurological disorders. 3-(1-azepanyl)-6H-anthra[1,9-cd]isoxazol-6-one has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Propriétés
IUPAC Name |
12-(azepan-1-yl)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-19-13-7-3-4-8-14(13)20-17-15(19)9-10-16(18(17)21-24-20)22-11-5-1-2-6-12-22/h3-4,7-10H,1-2,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMYCHOJHDNEBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C3C4=C(C5=CC=CC=C5C3=O)ON=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-(Azepan-1-yl)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclohexyl-4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-1-piperazinecarbothioamide](/img/structure/B6084476.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3,5-dimethylbenzamide](/img/structure/B6084477.png)
![N-[3-(dimethylamino)propyl]-2-(3-methylphenoxy)propanamide](/img/structure/B6084485.png)
![ethyl 4-{1-[(1-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6084487.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide](/img/structure/B6084490.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-5-methyl-3-thiophenecarboxamide](/img/structure/B6084495.png)
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6084501.png)
![dimethyl 4-[4-(benzyloxy)phenyl]-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B6084504.png)
![N-(2,3-difluoro-4-methylbenzyl)-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6084507.png)
![1-(2-chloro-4-fluorobenzyl)-N-[3-(methylthio)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6084533.png)

